molecular formula C16H17FN4 B5651567 1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine

1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine

Cat. No.: B5651567
M. Wt: 284.33 g/mol
InChI Key: HDBZYDYSLQBLLA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyridinyl-piperazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine typically involves the reaction of 4-fluoroaniline with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but lacks the methanimine group.

    1-(4-Chlorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain receptors .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4/c17-15-6-4-14(5-7-15)13-19-21-11-9-20(10-12-21)16-3-1-2-8-18-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBZYDYSLQBLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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